6-Azaniumylhexylazanium;hexanedioate
Description
6-Azaniumylhexylazanium;hexanedioate is a diamino-adipate salt comprising a hexanedioate (adipate) anion paired with a cationic species containing two ammonium groups on a hexyl backbone. This compound is structurally related to synthetic intermediates in azacycle formation, particularly in catalytic hydrogenation reactions involving dicarbonyl substrates and amines . The hexanedioate moiety is a common building block in polymers, plasticizers, and pharmaceutical precursors, while the azaniumyl groups enhance solubility and reactivity in polar solvents .
Properties
IUPAC Name |
6-azaniumylhexylazanium;hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.C6H10O4/c7-5-3-1-2-4-6-8;7-5(8)3-1-2-4-6(9)10/h1-8H2;1-4H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFRSDWQMJYQNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC[NH3+])CC[NH3+].C(CCC(=O)[O-])CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69227-16-3, 52349-42-5, 3323-53-3 | |
| Record name | Hexanedioic acid, polymer with 1,6-hexanediamine, hydroxymethylated methoxymethylated | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69227-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, compd. with 1,6-hexanediamine (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52349-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, compd. with 1,6-hexanediamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3323-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15511-81-6 | |
| Record name | Hexanedioic acid, compd. with 1,6-hexanediamine (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15511-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, compd. with 1,6-hexanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015511816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexamethylenediamine adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
Adipic acid () reacts with hexamethylenediamine () in a 1:1 molar ratio to form the salt:
The reaction proceeds via proton transfer from the carboxyl groups of adipic acid to the amine groups of HMDA, resulting in a crystalline salt.
Industrial Production Protocol
Industrial-scale production involves the following steps:
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Dissolution : Adipic acid is dissolved in deionized water at 60–80°C.
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Neutralization : HMDA is added gradually under controlled pH (6.8–7.2) to prevent local overheating.
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Crystallization : The solution is cooled to 20–25°C to precipitate the salt.
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Filtration and Drying : The crystals are vacuum-filtered and dried at 50–60°C to achieve >99% purity.
Table 1: Key Parameters for Conventional Neutralization
| Parameter | Value/Range |
|---|---|
| Reaction Temperature | 60–80°C |
| pH Control | 6.8–7.2 |
| Crystallization Temp | 20–25°C |
| Yield | 95–98% |
Biotechnological Synthesis Using Microbial Conversion
Recent advancements in biotechnology have introduced sustainable methods for producing nylon 6,6 salt. The patent EP0117048A2 outlines a novel process leveraging microbial conversion of toluene to muconic acid, which is subsequently hydrogenated to adipic acid.
Microbial Strain Development
The process employs a genetically modified Pseudomonas strain (designated Strain A2) engineered to metabolize toluene via the ortho pathway. Key strain characteristics include:
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Catechol 1,2-oxygenase activity : Converts toluene to muconic acid.
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Defective β-ketoadipate pathway : Prevents further degradation of muconic acid, enabling accumulation.
Table 2: Microbial Strain Properties
| Property | Detail |
|---|---|
| Substrate | Toluene |
| Metabolic Pathway | Ortho cleavage via catechol |
| Enzyme Defect | β-ketoadipate synthase deficiency |
| Muconic Acid Yield | 85–90% theoretical |
Fermentation and Neutralization
The biotechnological process involves two stages:
Stage 1: Muconic Acid Production
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Fermentation Medium : Aqueous solution containing HMDA (2–5% w/v), mineral salts, and Strain A2.
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Conditions : 30°C, pH 7.0–7.5, aerobic agitation (150–200 rpm).
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Outcome : Toluene is oxidized to muconic acid, which reacts in situ with HMDA to form hexamethylenediamine muconate.
Stage 2: Hydrogenation to Adipic Acid
Table 3: Biotechnological Process Parameters
| Parameter | Stage 1 (Fermentation) | Stage 2 (Hydrogenation) |
|---|---|---|
| Temperature | 30°C | 80–100°C |
| Pressure | Ambient | 10–15 bar H₂ |
| pH | 7.0–7.5 | Not applicable |
| Reaction Time | 48–72 hours | 4–6 hours |
Comparative Analysis of Methods
Efficiency and Yield
Environmental Impact
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Conventional : Generates sulfate by-products if neutralization uses NaOH/H₂SO₄.
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Biotechnological : HMDA acts as both reactant and pH buffer, eliminating inorganic salt waste.
Industrial Scalability and Challenges
Conventional Method Limitations
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Feedstock Dependency : Relies on petroleum-derived cyclohexane.
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Energy Consumption : High-temperature oxidation (200–300°C) accounts for 60% of production costs.
Biotechnological Advancements
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Carbon Source Flexibility : Toluene can be replaced with lignin-derived aromatics for greener synthesis.
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Process Integration : Combined fermentation-hydrogenation reactors reduce downstream processing steps.
Chemical Reactions Analysis
Types of Reactions
6-Azaniumylhexylazanium;hexanedioate, undergoes various chemical reactions, including:
Condensation Reactions: Formation of polyamides like nylon 66.
Hydrolysis: Breaking down into hexanedioic acid and 1,6-hexanediamine in the presence of water.
Oxidation and Reduction: Can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Condensation: Requires heat and sometimes catalysts to facilitate the reaction.
Hydrolysis: Typically occurs in aqueous solutions under acidic or basic conditions.
Oxidation: Involves oxidizing agents such as nitric acid.
Major Products Formed
Nylon 66: A major product formed through the polymerization of hexanedioic acid, compd. with 1,6-hexanediamine.
Hexanedioic Acid and 1,6-Hexanediamine: Products of hydrolysis.
Scientific Research Applications
6-Azaniumylhexylazanium;hexanedioate, has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polyamides and other polymers.
Biology: Studied for its biocompatibility and potential use in biomedical applications.
Medicine: Investigated for its potential in drug delivery systems and tissue engineering.
Mechanism of Action
The mechanism of action of hexanedioic acid, compd. with 1,6-hexanediamine, primarily involves its ability to form strong hydrogen bonds and participate in condensation reactions. These properties enable it to act as a building block for polymers like nylon 66. The molecular targets and pathways involved include the formation of amide bonds between the carboxyl groups of hexanedioic acid and the amine groups of 1,6-hexanediamine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis(2-Ethylhexyl) Hexanedioate (DEHA)
Structural Differences :
- 6-Azaniumylhexylazanium;hexanedioate : Features a hexanedioate anion paired with a cationic di-ammonium hexyl chain.
- DEHA : A neutral ester of adipic acid with two 2-ethylhexyl groups.
Functional Properties :
- Solubility : DEHA is lipophilic and widely used as a plasticizer in PVC, while the di-ammonium salt is water-soluble due to its ionic nature .
- Applications: DEHA is non-reactive and serves as a flexible additive in polymers, whereas the di-ammonium salt’s charged structure makes it suitable for catalysis or ionic liquid formulations .
Table 1: Key Properties Comparison
| Property | This compound | Bis(2-Ethylhexyl) Hexanedioate (DEHA) |
|---|---|---|
| Chemical Class | Ionic salt | Neutral ester |
| Solubility | Polar solvents (e.g., water) | Non-polar solvents (e.g., oils) |
| Typical Use | Catalysis, ionic liquids | Plasticizer (e.g., PVC) |
| Reactivity | High (ammonium groups) | Low (inert) |
N-Phenylcaprolactam
Table 2: Cyclization Efficiency
| Substrate | Product | Yield (%) |
|---|---|---|
| Dimethyl 1,6-hexanedioate | N-Phenylcaprolactam | 90 |
| Di-tert-butyl 1,6-hexanedioate | N-Phenylcaprolactam | 10 |
| This compound | Theoretical Azacycle | Not reported |
6-Aminohexanoic Acid Derivatives
Functional Comparison :
Reactivity :
Research Implications and Gaps
- Synthetic Challenges : The di-ammonium structure may reduce cyclization efficiency compared to neutral diesters, as seen in lower yields for bulky substrates (e.g., di-tert-butyl esters) .
- Potential Applications: Ionic nature suggests utility in electrochemical systems or as a template for macrocycle synthesis, though direct studies are lacking .
Biological Activity
6-Azaniumylhexylazanium;hexanedioate, also known by its CAS number 15511-81-6, is a compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amine group and a dicarboxylic acid moiety, suggesting possible interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound can be represented as:
This structure features a hexyl chain linked to two azanium groups, along with hexanedioate functionalities. Its amphiphilic nature allows it to interact with various biological membranes, which is critical for its biological activity.
Research indicates that this compound may exhibit several biological effects due to its ability to interact with cellular components:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its interaction with bacterial cell membranes could disrupt their integrity, leading to cell death.
- Biocompatibility : Investigations into the biocompatibility of this compound have shown promising results, indicating that it may be suitable for use in biomedical applications such as drug delivery systems or tissue engineering scaffolds.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis. This mechanism is particularly relevant in the context of cancer research.
Research Findings and Case Studies
A number of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:
Table 1: Summary of Biological Activities
Case Study Insights
In one notable case study involving the application of this compound in wound healing, researchers observed accelerated healing rates in animal models treated with formulations containing this compound. The study highlighted the compound's ability to promote fibroblast proliferation and collagen synthesis, essential processes in tissue repair.
Q & A
Q. Methodological Answer :
- Bioconjugation : The ammonium groups can serve as crosslinkers for carboxylate-containing biomolecules (e.g., proteins) via carbodiimide chemistry .
- Ion-Exchange Polymers : Incorporation into polyelectrolyte complexes for membranes or drug delivery systems, validated via zeta potential and swelling studies .
Advanced: How to design a study analyzing the compound’s interaction with biological macromolecules?
Methodological Answer :
Use a multi-method approach :
- Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics.
- Circular Dichroism (CD) to monitor conformational changes in proteins.
- Molecular Dynamics (MD) Simulations to model binding sites and interaction energies.
- Fluorescence Quenching to assess accessibility of aromatic residues in proteins .
Basic: How does the compound’s stability under UV light compare to structurally similar ammonium salts?
Methodological Answer :
Perform accelerated stability testing :
- Expose samples to UV (254 nm) and analyze degradation via:
- HPLC to quantify breakdown products.
- UV-Vis Spectroscopy to track absorbance shifts.
- Compare with analogs (e.g., 6-aminohexanoate) to identify structure-stability relationships .
Advanced: What statistical methods are suitable for analyzing errors in synthetic yield optimization?
Q. Methodological Answer :
- Response Surface Methodology (RSM) to model non-linear relationships between variables (e.g., temperature, pH).
- Monte Carlo Simulations to propagate uncertainty in input parameters (e.g., reagent purity).
- Principal Component Analysis (PCA) to reduce dimensionality in multi-variable datasets (e.g., NMR, IR, XRD) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
